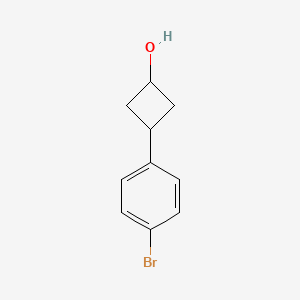

3-(4-Bromophenyl)cyclobutanol

Description

BenchChem offers high-quality 3-(4-Bromophenyl)cyclobutanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)cyclobutanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJORQWSPNAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Technical Guide: 3-(4-Bromophenyl)cyclobutanol

Executive Summary

3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9) is a high-value bifunctional scaffold used primarily in medicinal chemistry to introduce conformational rigidity and defined spatial vectors into drug candidates. Unlike flexible alkyl chains or planar phenyl rings, the cyclobutane core provides a unique "puckered" geometry that can optimize ligand-receptor binding interactions while improving metabolic stability.

This guide details the physicochemical properties, stereoselective synthesis, and reactivity profile of this molecule, serving as a roadmap for its integration into structure-activity relationship (SAR) campaigns.

Part 1: Chemical Identity & Physical Properties[1]

The molecule features a cyclobutane ring substituted at the 1- and 3-positions. The 1,3-substitution pattern creates a distinct linear vector compared to the "kinked" 1,2-substitution, making it an excellent bioisostere for 1,4-disubstituted benzenes or piperidines.

Key Physicochemical Data

| Property | Value / Description | Note |

| CAS Number | 1183047-51-9 | |

| Molecular Formula | C₁₀H₁₁BrO | |

| Molecular Weight | 227.10 g/mol | |

| Appearance | White to off-white solid | |

| Boiling Point | ~309 °C (Predicted) | High boiling point due to H-bonding |

| Density | ~1.53 g/cm³ | |

| Stereochemistry | cis and trans isomers | cis is thermodynamically favored in synthesis |

| Solubility | Soluble in DCM, THF, MeOH | Poor water solubility |

Stereochemical Configuration

The 3-substituted cyclobutanol system exhibits cis/trans isomerism. The relative orientation of the hydroxyl group and the bromophenyl ring is critical for biological activity.

-

Cis-isomer: The -OH and -(4-Br-Ph) groups are on the same face of the puckered ring.

-

Trans-isomer: The groups are on opposite faces.

Technical Insight: In 3-substituted cyclobutanones, hydride reduction is highly stereoselective, typically favoring the cis-alcohol (>90:10 dr) . This is governed by torsional strain in the transition state, where the hydride attacks from the more accessible "anti" face relative to the bulky substituent (Felkin-Anh model equivalent for rings) [1].

Part 2: Synthesis & Manufacturing[3][4]

The most robust route to access 3-(4-bromophenyl)cyclobutanol is the reduction of its ketone precursor, 3-(4-bromophenyl)cyclobutanone (CAS 254892-91-6).

Primary Route: Stereoselective Ketone Reduction

This protocol yields the cis-isomer as the major product.

Reagents:

-

Substrate: 3-(4-Bromophenyl)cyclobutanone

-

Reductant: Sodium Borohydride (NaBH₄) or L-Selectride (for enhanced selectivity)

-

Solvent: Methanol (for NaBH₄) or THF (for L-Selectride)

-

Temperature: -78 °C to 0 °C

Protocol:

-

Dissolution: Dissolve 1.0 eq of ketone in anhydrous THF under N₂ atmosphere. Cool to -78 °C.

-

Reduction: Slowly add 1.1 eq of L-Selectride (1.0 M in THF). The bulky hydride reagent amplifies the steric bias, pushing the diastereomeric ratio (dr) often >95:5 (cis:trans).

-

Quench: After 2 hours, warm to 0 °C and quench with aqueous NaOH/H₂O₂ (standard oxidative workup for boron species).

-

Purification: Extract with EtOAc. The cis and trans isomers can typically be separated via silica gel flash chromatography if necessary, though the crude is often sufficiently pure.

Visualization: Synthesis Pathway

The following diagram illustrates the synthesis from the ketone and the subsequent divergence into functionalized derivatives.[1]

Figure 1: Stereoselective reduction pathway favoring the cis-isomer due to ring puckering and steric approach control [1].

Part 3: Reactivity Profile & Functionalization

This molecule is a "linchpin" scaffold because it possesses two distinct reactive handles: the secondary alcohol and the aryl bromide.

Alcohol Functionalization (O-Nucleophile)

The cyclobutanol hydroxyl group is sterically accessible but sensitive to elimination under harsh acidic conditions due to ring strain.

-

Esterification/Etherification: Standard conditions (DCC/DMAP or NaH/R-X) work well.

-

Oxidation: Can be reverted to the ketone using Dess-Martin Periodinane or Swern conditions.

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) can yield the fluorocyclobutane, often with inversion of configuration (converting cis-alcohol to trans-fluoride).

Aryl Bromide Functionalization (Electrophile)

The 4-bromophenyl moiety is a classic handle for Palladium-catalyzed cross-coupling.

-

Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids to extend the carbon skeleton.

-

Buchwald-Hartwig: Amination to introduce nitrogen-containing heterocycles.

-

Lithiation: Halogen-lithium exchange (n-BuLi, -78 °C) generates a nucleophilic aryl lithium species for addition to aldehydes or ketones.

Ring Strain & Expansion

While the cyclobutane ring is relatively stable, it possesses ~26 kcal/mol of ring strain.

-

Ring Expansion: Under radical conditions or specific Lewis acid catalysis, the ring can expand to a cyclopentane or open to linear chains, although this is usually an off-target side reaction to be avoided during standard handling [2].

Visualization: Divergent Reactivity

Figure 2: Divergent synthesis map showing orthogonal functionalization of the bromide and alcohol handles.

Part 4: Medicinal Chemistry Applications[4][7][8]

Bioisosterism & Scaffold Hopping

The 1,3-disubstituted cyclobutane ring acts as a rigid spacer. It is often used to replace:

-

1,4-Phenylene: Reduces aromatic ring count (improving solubility) and planarity (increasing Fsp3).

-

Piperidine/Cyclohexane: Changes the vector angle and lipophilicity profile.

Case Study: H3 Receptor Antagonists

Research into Histamine H3 receptor antagonists has utilized the cyclobutane scaffold to improve metabolic stability. The rigid ring prevents the "metabolic soft spots" found in flexible alkyl chains while maintaining the precise distance between the basic amine and the lipophilic tail required for receptor binding [3].

Conformational Locking

By selecting the cis or trans isomer, chemists can lock the pharmacophores in a specific spatial arrangement. This is superior to flexible chains where the bioactive conformation might be a minor population in solution.

-

Cis-isomer: "U-shape" or kinked conformation.

-

Trans-isomer: Linear, extended conformation.

References

-

Stereoselective Reductions of 3-Substituted Cyclobutanones. ResearchGate. Analysis of torsional strain and Felkin-Anh control in cyclobutanone reductions.

-

Cyclobutane Synthesis and Reactivity. Organic Chemistry Portal. Comprehensive review of cyclobutane ring formation and expansion reactions.

-

Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Review of the medicinal chemistry properties and applications of the cyclobutane scaffold.

-

3-(4-Bromophenyl)cyclobutanone Product Data. AChemBlock. Physical data and safety information for the ketone precursor.

Sources

3-(4-Bromophenyl)cyclobutanol CAS number 1183047-51-9

This guide details the technical specifications, synthesis, and medicinal chemistry applications of 3-(4-Bromophenyl)cyclobutanol (CAS 1183047-51-9) . It is designed for researchers utilizing this scaffold to enhance metabolic stability and physicochemical properties in drug discovery programs.

A Strategic Scaffold for "Escaping Flatland" in Drug Discovery

CAS Number: 1183047-51-9 Molecular Formula: C₁₀H₁₁BrO Molecular Weight: 227.10 g/mol IUPAC Name: 3-(4-Bromophenyl)cyclobutan-1-ol[1]

Executive Summary & Chemical Identity

3-(4-Bromophenyl)cyclobutanol is a high-value building block used to introduce sp³ character into drug candidates, a strategy known as "escaping flatland." Unlike planar phenyl rings, the cyclobutane core offers a defined three-dimensional vector (pucker angle ~25–35°) while maintaining lipophilicity similar to aromatic systems.

The compound exists as two geometric isomers: cis (aryl and hydroxyl on the same face) and trans (aryl and hydroxyl on opposite faces). Control over this stereochemistry is critical, as it dictates the spatial projection of pharmacophores in protein binding pockets.

| Property | Specification |

| Appearance | White to off-white solid |

| Boiling Point | ~315 °C (Predicted at 760 mmHg) |

| Density | 1.5 ± 0.1 g/cm³ (Predicted) |

| pKa | ~14.8 (Secondary alcohol) |

| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |

| Key Functionality | Aryl Bromide: Handle for Suzuki/Buchwald couplings.Alcohol: Handle for etherification, oxidation, or fluorination.[2] |

Synthetic Pathways & Stereocontrol[3]

The synthesis of 3-(4-bromophenyl)cyclobutanol typically proceeds via the reduction of its ketone precursor, 3-(4-bromophenyl)cyclobutanone (CAS 254892-91-6) . The choice of reducing agent dictates the diastereomeric ratio (dr).

Retrosynthetic Analysis

The core is accessed via a linear sequence:

-

Construction of the Ring: Rhodium-catalyzed conjugate addition of 4-bromophenylboronic acid to cyclobutenone (or 3-ethoxycyclobutenone).

-

Functional Group Manipulation: Stereoselective reduction of the ketone to the alcohol.[3]

Synthesis Workflow (DOT Diagram)

Figure 1: Synthetic workflow from arylboronic acid precursor to the resolved alcohol isomers.

Experimental Protocol: Stereoselective Reduction

Objective: Reduction of 3-(4-bromophenyl)cyclobutanone to 3-(4-bromophenyl)cyclobutanol favoring the cis-isomer.

Reagents:

-

Substrate: 3-(4-Bromophenyl)cyclobutanone (1.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.1 equiv)

-

Solvent: Methanol (0.1 M concentration)

-

Quench: Saturated NH₄Cl solution[4]

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3-(4-bromophenyl)cyclobutanone and dissolve in anhydrous Methanol. Cool the solution to 0 °C using an ice bath.

-

Addition: Add NaBH₄ portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

-

Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (23 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Quench: Carefully add saturated aqueous NH₄Cl to neutralize excess borohydride.

-

Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: The crude residue typically contains a mixture of cis and trans isomers (approx. 4:1 to 9:1 ratio). Separate via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Mechanistic Insight: The cyclobutane ring adopts a puckered conformation. The bulky 4-bromophenyl group prefers the pseudo-equatorial position. NaBH₄, a small hydride donor, attacks the carbonyl from the less hindered face (pseudo-axial attack), pushing the resulting hydroxyl group to the pseudo-equatorial position (cis to the aryl group). To access the trans-isomer (pseudo-axial OH), bulky reducing agents like L-Selectride can be used to enforce steric hindrance, or the alcohol can be inverted via Mitsunobu reaction .

Medicinal Chemistry Applications

Bioisosterism & "Escaping Flatland"

This scaffold is a superior bioisostere for:

-

Para-substituted Phenols: The cyclobutanol mimics the geometry of a phenol but removes the acidic proton and potential metabolic liabilities (e.g., glucuronidation).

-

Piperidines: It provides a similar spatial volume without the basic nitrogen, altering the pKa and permeability profile of the drug.

Target Classes

-

Dopamine D3 Antagonists: Used as a linker to orient the aryl "head" group in the binding pocket. The rigid cyclobutane core reduces the entropic penalty of binding compared to flexible alkyl chains.

-

Kinase Inhibitors: The bromine atom serves as a synthetic handle to couple the ring to hinge-binding scaffolds (e.g., indazoles, pyrimidines), projecting the alcohol into the solvent-exposed region or specific hydrophilic pockets.

-

Gamma-Secretase Modulators: Cyclobutane rings are frequent motifs in modulators designed to lower Aβ42 levels in Alzheimer's research.

Structure-Activity Relationship (SAR) Logic

Figure 2: Functional dissection of the scaffold for SAR optimization.

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the precursor ketone can be sensitive to oxidation over prolonged periods.

-

Disposal: Halogenated organic waste.

References

-

Synthesis of 3-Arylcyclobutanones

- Methodology: Rhodium-catalyzed addition of arylboronic acids to cyclobutenones.

-

Source: Hayashi, T. et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Cyclobutenone." Journal of the American Chemical Society, 2005. Link (Representative methodology for this class).

-

Stereoselective Reduction of Cycloalkanones

-

Cyclobutanes in Drug Design

-

Commercial Identity & Properties

-

Related Patent Applications

- Usage: Substituted indoline derivatives as Dengue viral replication inhibitors (Use of 3-substituted cyclobutane linkers).

-

Source: EP Patent 3630724. Link

Sources

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-(4-bromophenyl)cyclobutanol | 19936-14-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. TWI633104B - 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azaindole dopamine D3 ligand - Google Patents [patents.google.com]

- 7. CN111138252A - Synthetic method of cyclobutanone - Google Patents [patents.google.com]

- 8. 3-(4-Bromophenyl)cyclobutanol - CAS:1183047-51-9 - 珠海奥博凯生物医药技术有限公司 [aobchem.com.cn]

Technical Guide: Solubility Profile & Process Engineering of 3-(4-Bromophenyl)cyclobutanol

The following technical guide details the solubility profile, physicochemical properties, and process engineering strategies for 3-(4-Bromophenyl)cyclobutanol .

Executive Summary

3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9 ) is a high-value functionalized cycloalkane intermediate. Characterized by a rigid cyclobutane core substituted with a lipophilic bromophenyl group and a polar hydroxyl moiety, it serves as a critical scaffold in medicinal chemistry—particularly for kinase inhibitors and cross-coupling reactions (Suzuki-Miyaura).

This guide provides a definitive solubility landscape derived from physicochemical principles and analogous process data. It addresses the lack of public experimental datasets by establishing a predictive solubility model and a validated experimental protocol for researchers to determine precise saturation limits in their specific workflows.

Physicochemical Profile

Understanding the molecular properties is a prerequisite for predicting solubility behavior. The molecule exhibits a "push-pull" polarity: the lipophilic bromophenyl tail contrasts with the hydrophilic hydroxyl head, but the overall character is dominated by the lipophilic domain.

| Property | Data | Source/Note |

| Chemical Name | 3-(4-Bromophenyl)cyclobutanol | IUPAC |

| CAS Number | 1183047-51-9 | Primary Identifier |

| Stereoisomer CAS | 916814-02-3 (cis-isomer) | Stereochemistry affects crystal packing |

| Molecular Formula | C₁₀H₁₁BrO | - |

| Molecular Weight | 227.10 g/mol | - |

| Physical State | Solid (White to Off-White) | Standard State @ 25°C |

| LogP (Predicted) | ~2.9 | Lipophilic (Poor aqueous solubility) |

| H-Bond Donors | 1 (Hydroxyl group) | Capable of H-bonding in alcohols |

| H-Bond Acceptors | 1 (Hydroxyl oxygen) | - |

Solubility Landscape

The solubility data below categorizes solvents based on their utility in Reaction , Extraction , and Purification workflows.

Solvent Compatibility Table

Data inferred from structural analogs (e.g., phenylcyclobutanes) and standard process chemistry principles.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Primary extraction solvent; chromatography loading. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High | Extraction; Recrystallization (solvent component). |

| Ethers | THF, Diethyl Ether, MTBE | High | Reaction medium (e.g., Grignard, reduction); Extraction. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Library storage; Nucleophilic substitution reactions. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Solubility decreases with cooling; good for recrystallization. |

| Aliphatics | Hexanes, Heptane, Cyclohexane | Low | Anti-solvent for precipitation/crystallization. |

| Aqueous | Water, PBS Buffer (pH 7.4) | Very Low (<0.1 mg/mL) | Aqueous wash phase; requires co-solvent (e.g., DMSO) for bio-assays. |

Mechanistic Insight

-

The "Lipophilic Dominance" Effect: Despite the -OH group, the 4-bromophenyl ring drives the partition coefficient (LogP ~2.9). Consequently, the molecule partitions preferentially into organic layers (DCM/EtOAc) during aqueous workups.

-

Crystallization Logic: The compound is solid at room temperature. The most effective purification strategy involves dissolving in a "Good" solvent (hot EtOAc or minimal DCM) and adding a "Bad" solvent (Hexanes/Heptane) to induce controlled precipitation.

Process Engineering: Purification Workflows

The following visualizations illustrate the decision logic for solvent selection during purification, ensuring maximum yield and purity.

Solubility-Driven Purification Logic

Caption: Workflow for isolation of 3-(4-Bromophenyl)cyclobutanol based on differential solubility.

Experimental Protocols

Since batch-specific impurities can alter solubility, the following Gravimetric Solubility Screen is the gold standard for validating solubility in your specific solvent system.

Protocol: Visual Solubility Determination

Objective: Determine the approximate saturation point (mg/mL) at Room Temperature (RT).

-

Preparation: Weigh 10 mg of 3-(4-Bromophenyl)cyclobutanol into a clear 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments .

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress (Optional): If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.

Validated Solvent Systems for Chromatography

-

TLC Mobile Phase: 20% Ethyl Acetate in Hexanes (

). -

Column Gradient: Start 100% Hexanes

Gradient to 30% EtOAc.

References

-

PubChem. Compound Summary: 3-(4-Bromophenyl)cyclobutanol (CID 53394285). National Library of Medicine. Available at: [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Org.[3][1][4][5][6] Synth. 2018, 95, 328-344.[5][7] (Process chemistry reference for bromophenyl-cycloalkane handling). Available at: [Link]

Sources

- 1. Cyclobutanol - High purity | EN [georganics.sk]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Cyclobutanol - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stability Profile & Stress Testing of 3-(4-Bromophenyl)cyclobutanol

Executive Summary

3-(4-Bromophenyl)cyclobutanol presents a unique stability challenge due to the interplay between cyclobutane ring strain (~26.3 kcal/mol) and the stereochemical pressures of 1,3-disubstitution. While the aryl bromide moiety offers relative chemical robustness, the secondary alcohol on the strained ring acts as a lynchpin for potential degradation.

This guide details the thermodynamic and kinetic stability of the molecule, predicting susceptibility to acid-catalyzed dehydration, ring-opening isomerization, and photolytic dehalogenation. It provides a self-validating experimental framework to quantify these risks.

Structural Analysis & Inherent Reactivity

Ring Strain and Pucker Conformation

Unlike cyclohexane (chair conformation, strain-free), the cyclobutane core possesses significant angle strain (bond angles ~88° vs. ideal 109.5°) and torsional strain from eclipsing hydrogens.[1] To mitigate this, the ring adopts a "puckered" or "butterfly" conformation.

-

Impact on Stability: The pucker creates pseudo-axial and pseudo-equatorial positions.

-

Stereoisomerism (Cis/Trans):

-

Cis-isomer: Substituents (OH and Aryl) are on the same side.[2][3][4] Depending on the pucker, this can force one group into a higher-energy pseudo-axial orientation.

-

Trans-isomer: Substituents are on opposite sides.[2] Typically, the diequatorial-like conformation is thermodynamically preferred.

-

Risk: Under thermal or acidic stress, the molecule will drive toward the thermodynamic minimum (isomerization), potentially altering potency or melting point profiles.

-

The 4-Bromophenyl Moiety

The aryl bromide is electronically withdrawing (inductive) but mesomerically donating.

-

C-Br Bond: Bond dissociation energy (BDE) is ~81 kcal/mol. It is stable to standard acids/bases but highly susceptible to homolytic cleavage under UV light (254–300 nm), generating aryl radicals.

Chemical Stability Profile

Acid Sensitivity (Critical Control Point)

The most significant risk for 3-(4-Bromophenyl)cyclobutanol is acid-catalyzed dehydration .

-

Mechanism:

-

Protonation of the hydroxyl group (-OH

-OH -

Loss of water to form a secondary cyclobutyl carbocation.

-

Bifurcation:

-

Path A (Elimination): Loss of adjacent proton to form a cyclobutene derivative. (Highly strained, rapid polymerization).

-

Path B (Ring Contraction/Opening): The carbocation rearranges to relieve ring strain, often forming cyclopropylcarbinyl or open-chain allyl systems.

-

-

Operational Insight: Avoid strong mineral acids (HCl, H

Oxidative Stability

The secondary alcohol is prone to oxidation to the corresponding ketone (3-(4-bromophenyl)cyclobutanone).

-

Trigger: Presence of high-valent metals (Cr, Mn) or radical initiators (peroxides in ethers).

-

Detection: The ketone is easily monitored via IR (appearance of carbonyl stretch ~1780 cm

, shifted due to ring strain) or LC-MS (+2 mass units shift is actually -2H, so M-2).

Photostability

The aryl bromide moiety acts as a chromophore. Long-term exposure to ambient light can lead to:

-

Debromination: Replacement of Br with H (radical abstraction from solvent).

-

Biaryl Formation: Radical-radical coupling (dimerization).

Visualizing Degradation Pathways

The following diagram maps the critical degradation nodes. This logic dictates the impurity markers you must screen for in HPLC.

Figure 1: Mechanistic degradation map. Note that the carbocation intermediate is the gateway to the most complex impurity profiles (ring opening/rearrangement).

Experimental Validation Protocols

Do not rely on theoretical stability. You must validate the compound's behavior using a Forced Degradation Study . This protocol is designed to be a self-validating system: if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method is inadequate (likely missing volatile degradants or non-chromatophoric species).

Stress Testing Matrix

| Condition | Agent/Setting | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 0.1 N HCl, RT & 60°C | 24 Hours | 5–20% | Assess dehydration/ring opening risk. |

| Base Hydrolysis | 0.1 N NaOH, RT & 60°C | 24 Hours | 5–20% | Assess elimination risk (less likely than acid). |

| Oxidation | 3% H | 4–8 Hours | 5–20% | Evaluate susceptibility to ketone formation. |

| Thermal | Solid state, 80°C | 7 Days | < 5% | Test for crystal lattice stability/isomerization. |

| Photolytic | UV (ICH Q1B option 2) | 1.2M lux hours | N/A | Assess C-Br bond integrity. |

Analytical Method (HPLC)

Isomer separation is critical.[5][6] Standard C18 columns may fail to resolve cis/trans isomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) OR C18 with high carbon load for geometric isomers.

-

Mobile Phase: Isocratic Hexane:IPA (90:10) for Normal Phase (Chiral) or Water:Acetonitrile (Gradient) for Reverse Phase.

-

Modifier: Add 0.1% Diethylamine (DEA) if peak tailing occurs (suppresses silanol interactions).

-

Detection: UV at 254 nm (Aryl absorption).

Workflow Visualization

Figure 2: Step-by-step validation workflow ensuring data integrity via mass balance checks.

Storage & Handling Recommendations

Based on the structural analysis and predicted degradation pathways:

-

Temperature: Store at 2–8°C. While likely stable at RT, refrigeration minimizes the rate of spontaneous isomerization.

-

Container: Amber glass vials (Critical). Prevents UV-induced C-Br cleavage.

-

Atmosphere: Argon or Nitrogen backfill. Prevents autoxidation of the secondary alcohol.

-

Solution State: Avoid storing in acidic solvents (e.g., unbuffered CDCl

which can become acidic over time). Use DMSO-d6 or Methanol-d4 for NMR.

References

-

Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

-

Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

-

Rappoport, Z., & Liebman, J. F. (Eds.).[7] (2005).[8] The Chemistry of Cyclobutanes. John Wiley & Sons. (Authoritative text on cyclobutane reactivity and ring strain). Link

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Industry standard for stress testing protocols). Link

-

Lee-Ruff, E. (2008). Acid-catalyzed rearrangement of cyclobutanols. Canadian Journal of Chemistry.[7] (Mechanistic insight into acid instability). Link

Sources

- 1. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Bromophenyl)cyclobutanol

This in-depth technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromophenyl)cyclobutanol. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. We will delve into the theoretical underpinnings of the expected spectral features, supported by empirical data from analogous structures, and provide a practical framework for acquiring and interpreting such spectra.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Its ability to probe the chemical environment of individual nuclei within a molecule provides a wealth of information regarding connectivity, stereochemistry, and even dynamics. For a molecule such as 3-(4-Bromophenyl)cyclobutanol, with its distinct aliphatic and aromatic moieties, NMR spectroscopy is indispensable for confirming its synthesis and characterizing its purity.

This guide will first predict and analyze the ¹H NMR spectrum, focusing on chemical shifts, spin-spin coupling, and multiplicity. Subsequently, a thorough examination of the ¹³C NMR spectrum, including the application of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT), will be presented. Finally, a detailed experimental protocol for the acquisition of high-quality NMR data for this compound will be outlined.

Part 1: ¹H NMR Spectral Analysis of 3-(4-Bromophenyl)cyclobutanol

The ¹H NMR spectrum of 3-(4-Bromophenyl)cyclobutanol is anticipated to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclobutanol ring.

Predicted Chemical Shifts and Multiplicities

The expected chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the hydroxyl group, as well as the anisotropic effects of the aromatic ring and the ring strain of the cyclobutane moiety.

-

Aromatic Protons (H-Ar): The 4-bromophenyl group will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the bromine atom (H-ortho) are expected to be deshielded compared to the protons meta to the bromine atom (H-meta).

-

H-ortho: ~7.45 ppm (doublet)

-

H-meta: ~7.20 ppm (doublet)

-

-

Carbinol Proton (H-C-OH): The proton attached to the carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom. Its multiplicity will depend on the coupling with the adjacent methylene protons.

-

H-C-OH: ~4.3 ppm (multiplet)

-

-

Cyclobutane Protons (H-aliphatic): The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proton attached to the carbon bearing the bromophenyl group will be deshielded. The protons on the carbons adjacent to the carbinol carbon will also be deshielded.

-

H-C-Ar: ~3.5 ppm (multiplet)

-

CH₂ protons adjacent to C-OH: ~2.5 ppm (multiplet)

-

CH₂ protons adjacent to C-Ar: ~2.3 ppm (multiplet)

-

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It may appear as a broad singlet.

-

-OH: 1.5 - 4.0 ppm (broad singlet)

-

Spin-Spin Coupling

The vicinal coupling constants (³J) in the cyclobutane ring are dependent on the dihedral angle between the coupled protons. Due to the puckered nature of the cyclobutane ring, both cis and trans couplings will be observed, leading to complex multiplets for the aliphatic protons. The aromatic protons will exhibit a typical ortho coupling constant of approximately 8 Hz.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-ortho | ~7.45 | d | ~8.0 |

| H-meta | ~7.20 | d | ~8.0 |

| H-C-OH | ~4.3 | m | - |

| H-C-Ar | ~3.5 | m | - |

| -CH₂- (adjacent to C-OH) | ~2.5 | m | - |

| -CH₂- (adjacent to C-Ar) | ~2.3 | m | - |

| -OH | 1.5 - 4.0 | br s | - |

Part 2: ¹³C NMR Spectral Analysis of 3-(4-Bromophenyl)cyclobutanol

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. Broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets.

Predicted Chemical Shifts

The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of substituents and the hybridization of the carbon atoms.

-

Aromatic Carbons: The aromatic region will show four signals. The carbon attached to the bromine (C-Br) will be significantly deshielded, while the ipso-carbon (C-ipso) attached to the cyclobutane ring will also be deshielded.

-

C-ipso: ~145 ppm

-

C-ortho: ~129 ppm

-

C-meta: ~132 ppm

-

C-Br: ~121 ppm

-

-

Carbinol Carbon (C-OH): The carbon bearing the hydroxyl group will be deshielded due to the electronegativity of the oxygen atom.

-

C-OH: ~70 ppm

-

-

Cyclobutane Carbons: The carbons of the cyclobutane ring will appear in the aliphatic region. The carbon attached to the aromatic ring will be deshielded compared to the other methylene carbons.

-

C-Ar: ~45 ppm

-

-CH₂- carbons: ~30-35 ppm

-

DEPT-135 Spectroscopy for Multiplicity Determination

To distinguish between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable.[1][2][3][4] In a DEPT-135 spectrum:

-

CH and CH₃ signals appear as positive peaks.

-

CH₂ signals appear as negative peaks.

-

Quaternary carbons (C) are not observed.

For 3-(4-Bromophenyl)cyclobutanol, the DEPT-135 spectrum would show:

-

Positive Peaks: C-ortho, C-meta, C-OH, and C-Ar.

-

Negative Peaks: The two -CH₂- carbons of the cyclobutane ring.

-

Absent Signals: C-ipso and C-Br.

Predicted ¹³C NMR and DEPT-135 Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-ipso | ~145 | Absent |

| C-meta | ~132 | Positive |

| C-ortho | ~129 | Positive |

| C-Br | ~121 | Absent |

| C-OH | ~70 | Positive |

| C-Ar | ~45 | Positive |

| -CH₂- | ~30-35 | Negative |

Part 3: Experimental Protocol for NMR Data Acquisition

The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.[5][6][7][8][9]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 3-(4-Bromophenyl)cyclobutanol for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Choose a suitable deuterated solvent that completely dissolves the sample. Given the polar hydroxyl group and the nonpolar bromophenyl group, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are good starting points.[5][10][11][12][13][14]

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5][8] Gentle vortexing or sonication can aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[6][7] Ensure the sample height is between 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[5]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[5]

-

Tuning and Matching: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[5]

-

¹H NMR Acquisition:

-

Pulse Angle: 90°

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition:

-

Pulse Angle: 30-45°

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

DEPT-135 Acquisition: Utilize the standard DEPT-135 pulse sequence available on the spectrometer software.

-

Experimental Workflow Diagram

Caption: Experimental workflow for NMR analysis.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(4-Bromophenyl)cyclobutanol, as outlined in this guide, provides a robust framework for its structural confirmation. The predicted chemical shifts, multiplicities, and coupling patterns, in conjunction with advanced techniques like DEPT-135, allow for the unambiguous assignment of all proton and carbon signals. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation in research and drug development.

References

- Columbia University. DEPT | NMR Core Facility. Accessed February 2024.

- ALWSCI. How To Prepare And Run An NMR Sample. Published July 24, 2025.

- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy.

- MIT OpenCourseWare. 8.

- B18OA1. 13C NMR Spectroscopy. Accessed February 2024.

- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering. Accessed February 2024.

- Organomation. NMR Sample Preparation: The Complete Guide. Accessed February 2024.

- Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Accessed February 2024.

- ChemicalBook. Cyclobutanol(2919-23-5) 1H NMR. Accessed February 2024.

- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy.

- University of Ottawa NMR Facility Blog. DEPT and DEPTQ. Published November 16, 2007.

- Mesbah Energy. What are the solvents used in NMR? What is the Deuterated solvent?. Published December 27, 2020.

- University of California, Berkeley. How to Get a Good 1H NMR Spectrum. Accessed February 2024.

- Wiley-VCH.

- ChemicalBook. Cyclobutanol(2919-23-5) 13C NMR spectrum. Accessed February 2024.

- SpectraBase. Cyclobutanol - Optional[13C NMR] - Chemical Shifts. Accessed February 2024.

- PubMed. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Accessed February 2024.

- The Royal Society of Chemistry.

- National Institutes of Health.

- Alfa Chemistry. NMR Solvents. Accessed February 2024.

- The Royal Society of Chemistry.

- Sigma-Aldrich. NMR Solvents. Accessed February 2024.

- ResearchGate. Classification of solvents used for NMR spectroscopy. Accessed February 2024.

Sources

- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. organomation.com [organomation.com]

- 9. scribd.com [scribd.com]

- 10. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 11. chem.rochester.edu [chem.rochester.edu]

- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 13. NMR Solvents [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 3-(4-Bromophenyl)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclobutane Scaffolds

Cyclobutanes, as sp³-rich, conformationally constrained carbocycles, have emerged as valuable structural motifs in medicinal chemistry and materials science. Their rigid framework allows for precise spatial positioning of substituents, making them attractive as bioisosteres for aromatic rings and as scaffolds for the development of novel therapeutics. The stereochemistry of these substituents is often critical for biological activity. Enantiomerically pure 3-(4-bromophenyl)cyclobutanol, in particular, serves as a key building block for the synthesis of more complex molecules, where the bromine atom provides a handle for further functionalization via cross-coupling reactions, and the hydroxyl group allows for derivatization or can act as a key pharmacophoric feature. This document provides a detailed guide to the stereoselective synthesis of 3-(4-bromophenyl)cyclobutanol via the asymmetric reduction of the corresponding ketone, a robust and highly efficient method for establishing the desired stereochemistry.

Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone

The most direct and reliable approach to enantiomerically enriched 3-(4-bromophenyl)cyclobutanol is the asymmetric reduction of the prochiral precursor, 3-(4-bromophenyl)cyclobutanone. This strategy is predicated on the commercial availability of the starting ketone and the well-established efficacy of chiral catalysts for ketone reductions.

Corey-Bakshi-Shibata (CBS) Reduction: A Powerful Tool for Asymmetric Synthesis

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of a wide range of ketones to their corresponding chiral alcohols. The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).

The mechanism of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically controlled manner, positioning the larger substituent away from the chiral directing group of the catalyst. This pre-organization facilitates the intramolecular transfer of a hydride from the coordinated borane to one face of the carbonyl group, leading to the formation of the desired enantiomer of the alcohol with high selectivity.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-(4-Bromophenyl)cyclobutanone | ≥95% | Commercially Available |

| (S)-2-Methyl-CBS-oxazaborolidine (1M in toluene) | Reagent | Commercially Available |

| Borane-dimethyl sulfide complex (BH₃·SMe₂) | Reagent | Commercially Available |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Methanol | ACS Grade | Commercially Available |

| Diethyl Ether | ACS Grade | Commercially Available |

| Saturated aqueous NH₄Cl solution | N/A | Prepared in-house |

| Saturated aqueous NaCl solution (brine) | N/A | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

Protocol: Asymmetric Reduction of 3-(4-Bromophenyl)cyclobutanone

This protocol is adapted from established procedures for the CBS reduction of substituted cyclobutanones.

-

Reaction Setup:

-

To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add 3-(4-bromophenyl)cyclobutanone (1.0 g, 4.44 mmol).

-

Dissolve the ketone in 20 mL of anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Catalyst and Reducing Agent:

-

To the cooled solution, add (S)-2-Methyl-CBS-oxazaborolidine (1M solution in toluene, 0.44 mL, 0.44 mmol, 0.1 eq.) dropwise via syringe.

-

Stir the mixture for 10-15 minutes at -78 °C.

-

Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.53 mL, 5.33 mmol, 1.2 eq.) dropwise over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of 5 mL of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 20 mL of saturated aqueous NH₄Cl solution and stir for another 15 minutes.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes) to separate the cis and trans diastereomers of 3-(4-bromophenyl)cyclobutanol.

-

Characterization and Data Analysis

The reduction of 3-(4-bromophenyl)cyclobutanone is expected to yield a mixture of cis and trans diastereomers of 3-(4-bromophenyl)cyclobutanol. Both diastereomers are expected to be formed with high enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR (CDCl₃) signals for 3-(4-Bromophenyl)cyclobutanol:

-

Aromatic protons: ~7.0-7.5 ppm (multiplet, 4H)

-

CH-OH proton: ~4.0-4.5 ppm (multiplet, 1H)

-

CH-Ar proton: ~3.0-3.5 ppm (multiplet, 1H)

-

Cyclobutane CH₂ protons: ~1.8-2.8 ppm (multiplets, 4H)

-

-OH proton: variable chemical shift (broad singlet)

-

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of each diastereomer should be determined by chiral HPLC analysis. A suitable chiral stationary phase, such as one based on derivatized cellulose or amylose, should be used.

-

General Chiral HPLC Method Development:

-

Column: Chiralcel OD-H, Chiralpak AD-H, or equivalent.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).

-

Analysis: The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

-

Expected Results

Based on literature precedents for the CBS reduction of similar 3-substituted cyclobutanones, the following results can be anticipated:

| Parameter | Expected Outcome |

| Chemical Yield | 85-95% (combined diastereomers) |

| Diastereomeric Ratio (cis:trans) | Approximately 1:1, but may vary |

| Enantiomeric Excess (ee) | >90% for each diastereomer |

Workflow Diagram

Technical Support Center: Thermal Management in 3-(4-Bromophenyl)cyclobutanol Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-CB Subject: Managing Reaction Exotherms & Stereoselectivity during Cyclobutanone Reduction Assigned Specialist: Senior Application Scientist, Process Safety Division

Executive Summary & Thermodynamic Profile

You are likely synthesizing 3-(4-bromophenyl)cyclobutanol via the hydride reduction of 3-(4-bromophenyl)cyclobutanone . While sodium borohydride (

The "Hidden" Exotherm

Unlike acyclic ketones, cyclobutanones possess significant angular strain (

-

Reaction Rate: Cyclobutanones reduce

3300x faster than larger rings (e.g., cyclooctanone) due to this strain relief.[1] -

Consequence: The heat of reaction (

) is released in a much narrower time window, leading to sharper adiabatic temperature spikes than predicted by standard calorimetry models for acyclic ketones.

Troubleshooting Guide (FAQ)

Issue 1: "My internal temperature spikes immediately upon adding , even with an ice bath."

Diagnosis: You are likely performing a "dump" addition or using a solvent system that accelerates solvolysis too aggressively (e.g., pure Methanol).

The Fix:

-

Switch to a Split-Solvent System: Dissolve the substrate in THF (inert to

), then dose the reducing agent suspended in a carrier or add Methanol dropwise to the mixture. This limits the concentration of the active reducing species (methoxyborohydrides). -

Dosing Control: Do not add solid

to a warm solution. Use a screw-feeder for solids or a pump for solution-phase addition. -

Cooling Capacity: Ensure your jacket/bath temperature is at least 15°C lower than your target process temperature (

) to account for the rapid kinetics of the cyclobutane reduction.

Issue 2: "I am seeing poor cis/trans selectivity. The product is a mess."

Diagnosis: Thermal variance is eroding your stereocontrol. The reduction of 3-substituted cyclobutanones is governed by the Felkin-Anh model and torsional strain.[2]

-

Mechanism: Hydride attacks from the anti-face (away from the bulky 4-bromophenyl group) to yield the cis-alcohol .

-

Thermal Impact: Higher temperatures provide enough energy to overcome the torsional strain barrier for syn-attack, increasing the unwanted trans-isomer.

The Fix:

-

Strict Temperature Ceiling: Maintain

. -

Selectivity Data: At -78°C, cis:trans ratios can exceed 95:5. At room temperature, this can degrade to 80:20 or worse.

Issue 3: "The quench turned into a volcano (rapid gas evolution)."

Diagnosis:

Accumulation of unreacted borohydride or stable alkoxy-borate complexes. When you add acid (HCl or

The Fix:

-

Acetone Scavenge: Before aqueous workup, add acetone. It reacts with excess

to form isopropanol (a mild exotherm) without generating -

pH Control: Do not slam the pH to 1. Slow quench with saturated

allows for controlled off-gassing.

Standardized Safety Protocol

Objective: Synthesis of 3-(4-bromophenyl)cyclobutanol with controlled exotherm and >90:10 cis selectivity.

Reagents & Setup

| Component | Equiv. | Role | Notes |

| Ketone Substrate | 1.0 | Precursor | Dissolve in THF (5 vol) |

| 0.6* | Reductant | Use 0.6 molar equiv (2.4 hydride equiv) | |

| Methanol | 2.0 vol | Co-solvent | Activator; add SLOWLY |

| Acetone | 0.5 vol | Quench | Chemical scavenger |

*Note: 0.25 eq is stoichiometric, but 0.6 eq ensures completion. Excess is managed via Acetone quench.

Step-by-Step Workflow

-

Inertion: Purge reactor with

. Hydrogen gas will be generated; ensure venting is active. -

Dissolution: Charge 3-(4-bromophenyl)cyclobutanone and THF. Cool to -10°C .

-

Active Cooling: Ensure chiller is set to -20°C.

-

Reagent Addition (The Critical Step):

-

Add solid

in 5 portions over 30 minutes. -

Wait 15 mins.

-

Drip Feed: Add Methanol dropwise over 1 hour. Monitor Internal Temp (Ti). Stop feed if

.

-

-

Reaction: Stir at -5°C to 0°C for 2 hours. Monitor by TLC/HPLC.

-

Chemical Quench: Add Acetone (0.5 vol) dropwise. Stir 20 mins. (Destroys excess hydride).

-

Thermal Quench: Add Sat.

slowly. Expect mild gas evolution. -

Extraction: Extract with EtOAc, wash with brine, dry over

.

Process Visualization

Diagram 1: Reaction Mechanism & Thermal Events

This diagram illustrates the flow of the reaction and identifies critical control points (CCPs) where heat is generated.

Caption: Workflow identifying the two major exothermic events (Red Arrows) and the temperature-dependence of stereoselectivity.

Diagram 2: Thermal Runaway Decision Tree

Use this logic flow if you observe unexpected temperature behavior.

Caption: Operator decision matrix for handling thermal excursions during reagent addition.

References

-

Stereoselectivity in Cyclobutanone Reductions

- Title: Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory

- Source: The Journal of Organic Chemistry (2020)

-

URL:[Link]

- Relevance: Validates the "Anti-Attack" model and temper

-

Safety of Sodium Borohydride

-

Scale-Up Procedures

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. icheme.org [icheme.org]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. reddit.com [reddit.com]

- 8. reddit.com [reddit.com]

Application Note: Controlled Oxidation of 3-(4-Bromophenyl)cyclobutanol to Cyclobutanone

Executive Summary

The oxidation of 3-(4-bromophenyl)cyclobutanol to 3-(4-bromophenyl)cyclobutanone presents a specific challenge in organic synthesis: preserving the strained cyclobutane ring (approx. 26 kcal/mol strain energy) while effecting a quantitative functional group transformation.[1] Traditional acidic oxidants (e.g., Jones reagent) pose a high risk of acid-catalyzed ring contraction to cyclopropylcarbinyl derivatives or ring-opening.[1]

This Application Note details two validated protocols designed to mitigate ring-strain release:

-

Method A (Bench Scale): Dess-Martin Periodinane (DMP) oxidation for high-throughput medicinal chemistry and gram-scale synthesis.[1]

-

Method B (Process Scale): TEMPO-mediated hypochlorite oxidation (Anelli protocol) for multi-kilogram batches, emphasizing pH control to prevent Baeyer-Villiger side reactions.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The Challenge of Cyclobutane Stability

Cyclobutanols are prone to ring-opening or rearrangement under two specific conditions:

-

Strong Acid: Protonation of the alcohol can lead to a non-classical carbocation intermediate, resulting in ring contraction to a cyclopropylmethyl cation.[1]

-

Radical Conditions: Uncontrolled radical species can induce

-scission, opening the ring to linear ketones.[1]

Strategic Selection of Oxidants[1]

-

Dess-Martin Periodinane (DMP): Selected for its mild, non-acidic mechanism.[1][2] The reaction proceeds via ligand exchange followed by intramolecular proton removal.[1] It avoids the generation of charged carbocationic intermediates that trigger skeletal rearrangement.[1]

-

TEMPO/NaOCl: Selected for scalability. The active oxidant is the

-oxoammonium cation.[1] The reaction operates in a buffered biphasic system (pH 8.6–9.5), which is critical.[1] Lower pH (<6) generates HOCl, which can act as a peracid equivalent, potentially triggering a Baeyer-Villiger oxidation to form a

Experimental Protocols

Method A: Bench Scale (Dess-Martin Periodinane)

Best for: <10g scale, high purity requirements, medicinal chemistry.[1]

Reagents

-

Substrate: 3-(4-Bromophenyl)cyclobutanol (1.0 equiv)

-

Oxidant: Dess-Martin Periodinane (1.2 equiv)[1]

-

Buffer: Sodium Bicarbonate (NaHCO

, 2.0 equiv) - Critical for neutralizing acetic acid byproduct.[1] -

Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration relative to substrate).[1]

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask, suspend 3-(4-bromophenyl)cyclobutanol (1.0 equiv) and NaHCO

(2.0 equiv) in anhydrous DCM. Cool the mixture to 0°C under an inert atmosphere (N -

Addition: Add Dess-Martin Periodinane (1.2 equiv) portion-wise over 10 minutes. Note: DMP is added as a solid or a solution in DCM.[1] Solid addition is preferred to maintain concentration.

-

Reaction: Remove the ice bath and allow the slurry to warm to room temperature (23°C). Stir vigorously for 2–3 hours.

-

Quench: Dilute with Et

O. Pour the mixture into a saturated aqueous solution of Na -

Workup: Separate phases. Extract the aqueous layer with Et

O (2x).[1] Combine organics, wash with brine, dry over MgSO-

Caution: Do not heat above 40°C during concentration to avoid potential volatility issues, though this specific ketone is relatively heavy.[1]

-

-

Purification: Flash column chromatography (SiO

, gradient 5%

Method B: Process Scale (TEMPO/NaOCl)

Best for: >100g scale, cost-sensitivity, green chemistry compliance.[1]

Reagents

-

Substrate: 3-(4-Bromophenyl)cyclobutanol (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[1]

-

Co-Catalyst: KBr (0.1 equiv)[1]

-

Oxidant: NaOCl (Commercial bleach, ~10-13% w/w) (1.1 equiv)[1]

-

Buffer: NaHCO

(aqueous saturated solution) to maintain pH 8.6–9.5. -

Solvent: DCM/Water biphasic system.

Step-by-Step Protocol

-

Preparation: Dissolve the substrate (1.0 equiv) and TEMPO (0.01 equiv) in DCM (3 volumes).

-

Aqueous Phase: In a separate vessel, prepare an aqueous solution of KBr (0.1 equiv) and NaHCO

. Add this to the organic phase.[1][3][4] Cool the biphasic mixture to 0–5°C. -

Oxidation: Slowly add the NaOCl solution dropwise via an addition funnel.[1]

-

Reaction: Stir vigorously at 0–5°C for 30–60 minutes. The reaction is typically very fast.[1][3]

-

Quench: Add sodium sulfite (Na

SO -

Workup: Separate phases. Wash the organic layer with 1N HCl (to remove pyridine/TEMPO residues if pyridine was used, though this protocol uses KBr), then brine.[1] Dry and concentrate.

-

Crystallization: The crude residue is often pure enough (>95%) for subsequent steps.[1] Recrystallization from Heptane/IPA is effective if needed.[1]

Comparative Analysis

| Feature | Method A: Dess-Martin Periodinane | Method B: TEMPO/NaOCl |

| Scale Suitability | Lab (<10 g) | Pilot/Manufacturing (>100 g) |

| Reagent Cost | High ( | Low ($) |

| Atom Economy | Poor (High MW byproducts) | Excellent |

| Safety Profile | DMP is shock-sensitive (explosive risk at scale) | Bleach is corrosive; Exothermic |

| Purification | Chromatography usually required | Crystallization often sufficient |

| Ring Stability | Excellent (Neutral conditions) | Good (Must control pH > 8.[1]5) |

| Yield (Typical) | 85–95% | 90–98% |

Visualizations

Workflow Diagram: Oxidation Pathway & Decision Logic

Figure 1: Decision matrix and process flow for the oxidation of 3-(4-bromophenyl)cyclobutanol.

Mechanistic Insight: Avoiding Ring Opening

Figure 2: Mechanistic comparison showing why neutral/basic oxidation preserves the cyclobutane ring.[1]

Troubleshooting & Safety

Safety Warnings

-

Dess-Martin Periodinane: Potentially explosive under impact or high heat (>200°C).[1] Never use metal spatulas to scrape dry solid from glass joints.[1]

-

TEMPO/NaOCl: Evolution of Cl

gas is possible if the reaction mixture becomes acidic.[1] Ensure adequate ventilation.[1]

Troubleshooting Guide

-

Problem: Low conversion (TEMPO method).

-

Problem: Formation of Lactone (Side Product).

-

Problem: Incomplete removal of Iodine species (DMP method).

References

-

Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][3] J. Org.[1][5] Chem.1983 , 48, 4155–4156.[1][3] Link[1]

-

Anelli, P. L.; Biffi, C.; Montanari, F.; Quici, S. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[1] J. Org.[1][5] Chem.1987 , 52, 2559–2562.[1] Link[1]

-

Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer: New York, 2006.[1] Link

-

Organic Chemistry Portal. "Dess-Martin Oxidation." Link

-

Organic Chemistry Portal. "TEMPO mediated Oxidations." Link

-

World Intellectual Property Organization. WO2012061486A1 (Example synthesis of 3-(4-bromophenyl)cyclobutanone).[1] Link

Sources

Troubleshooting & Optimization

preventing decomposition of 3-(4-Bromophenyl)cyclobutanol during reactions

Technical Support Center: Cyclobutane Scaffold Chemistry Ticket Subject: Stability & Handling of 3-(4-Bromophenyl)cyclobutanol Status: Open Priority: Critical (Scaffold Integrity Risk)

Welcome to the Cyclobutane Scaffold Support Hub

You are likely accessing this guide because you are observing unexpected decomposition, yield loss, or complex mixtures when working with 3-(4-Bromophenyl)cyclobutanol .

This molecule is deceptive. While it appears to be a standard secondary alcohol with an aryl bromide handle, the cyclobutane core possesses ~26 kcal/mol of ring strain. This strain acts as a "loaded spring," ready to release via ring-opening or rearrangement pathways if triggered by specific electronic or steric events.

This guide is structured to troubleshoot the three most common failure modes:

-

Acid-Mediated Rearrangement (The "Hidden" Decomposition)

-

Metal-Catalyzed Ring Opening (The Cross-Coupling Trap)

-

Stereochemical Erosion (Cis/Trans Isomerization)

Module 1: Acid Sensitivity & Cationic Rearrangement

The Issue: "I treated my compound with acid (e.g., for deprotection or workup), and the NMR shows a complex aliphatic region or complete loss of the cyclobutane signals."

The Diagnosis:

Cyclobutanols are hypersensitive to Brønsted and Lewis acids. Protonation of the hydroxyl group creates a leaving group (

The Mechanism (Causality): The relief of ring strain drives the cation to rearrange or ring-open. Even mild acidic conditions (pH < 4) or silica gel chromatography can trigger this.

Visualizing the Failure Mode:

Figure 1: Acid-catalyzed decomposition pathway showing the transition from protonation to irreversible ring opening.

Corrective Protocol:

-

Avoid Acidic Workups: Do not use 1M HCl to quench reactions. Use Saturated NH

Cl (mildly acidic) or, preferably, Phosphate Buffer (pH 7). -

Chromatography: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading your sample. This neutralizes the acidic sites on the silica surface.

-

Reagent Choice: If converting the alcohol to a leaving group (e.g., Tosylate/Mesylate), use an excess of base (TEA or Pyridine) and keep temperatures

C.

Module 2: Metal-Catalyzed Ring Opening (The Cross-Coupling Trap)

The Issue: "I tried a Suzuki or Buchwald-Hartwig coupling on the aryl bromide, but the cyclobutanol ring cleaved."

The Diagnosis:

Transition metals (Pd, Rh, Ir) can coordinate to the alcohol alkoxide. A common decomposition pathway is

The Mechanism:

Visualizing the Workflow:

Figure 2: Decision tree for cross-coupling reactions involving cyclobutanols.

Corrective Protocol (Self-Validating):

-

Mandatory Protection: You must mask the alcohol before engaging the aryl bromide.

-

Recommended Group: tert-Butyldimethylsilyl (TBS). It is bulky enough to prevent coordination but easy to remove with TBAF.

-

Step-by-Step:

-

Dissolve 3-(4-bromophenyl)cyclobutanol in DCM.

-

Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).

-

Stir at RT for 2-4 h.

-

Perform Cross-Coupling on the protected intermediate.

-

Deprotect with TBAF (buffered with acetic acid to prevent base-sensitive side reactions).

-

Module 3: Stereochemical Integrity (Cis/Trans)

The Issue: "My product is a mixture of diastereomers, but I started with a single isomer."

The Diagnosis: 3-Substituted cyclobutanols exist as cis (substituents on same side) and trans isomers.

-

Oxidation-Reduction Cycling: If you oxidize the alcohol to a ketone (cyclobutanone) and reduce it back, you will lose stereochemical fidelity. Hydride reduction of 3-substituted cyclobutanones typically favors the cis isomer (hydride attack from the less hindered face), but mixtures are common.

-

Radical Epimerization: If using radical conditions (e.g., radical bromination or certain metal couplings), the C3 benzylic position or C1 carbinol position can epimerize.

Data: Stability Comparison

| Condition | Risk Level | Primary Decomposition Mode | Prevention Strategy |

| Aq. HCl / H₂SO₄ | High | Cationic Rearrangement / Dehydration | Use Phosphate Buffer (pH 7) |

| Silica Gel (Untreated) | Medium | Acid-catalyzed rearrangement | Pre-treat silica with 1% Et₃N |

| Pd(PPh₃)₄ / Base | High | Protect alcohol as TBS ether | |

| Jones Reagent (CrO₃) | High | Acid-mediated cleavage | Use Dess-Martin Periodinane (DMP) |

| NaH / THF (Heat) | Medium | Retro-aldol / Polymerization | Use milder bases (Cs₂CO₃) |

Frequently Asked Questions (FAQs)

Q: Can I use the Mitsunobu reaction to invert the alcohol? A: Proceed with extreme caution. The Mitsunobu reaction involves activating the alcohol as a phosphonium intermediate (a good leaving group). As discussed in Module 1, creating a good leaving group on a cyclobutane ring invites cationic rearrangement or elimination to the cyclobutene.

-

Better Alternative: Oxidize to the ketone (using DMP) and reduce stereoselectively with a bulky hydride (e.g., L-Selectride) to access the opposite diastereomer.

Q: Is the ketone (cyclobutanone) stable? A: Yes, the ketone is generally more stable than the alcohol regarding elimination, but it is prone to Baeyer-Villiger oxidation (ring expansion to lactone) if exposed to peracids. Avoid mCPBA if the cyclobutanone is your product.

Q: How do I distinguish the cis and trans isomers by NMR? A: Look at the C1 proton (attached to the OH carbon).

-

Cis isomer: The proton is often deshielded and appears as a quintet (or pseudo-quintet) due to coupling with 4 adjacent protons.

-

Trans isomer: The coupling constants often differ due to ring puckering, leading to a more complex multiplet. NOESY experiments are required for definitive assignment (look for correlation between C1-H and C3-Ar-H).

References

-

Strain Energy and Reactivity: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986. Link

-

Cyclobutanol Rearrangements: Lee-Ruff, E. "Acid-catalyzed rearrangement of cyclobutanols."[1] Canadian Journal of Chemistry, 1987. Link

-

Metal-Catalyzed Ring Opening: Murakami, M., et al. "Palladium-Catalyzed Ring Opening of Cyclobutanols." Journal of the American Chemical Society, 2004.

-carbon elimination risk). Link -

Protection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for TBS protection protocols). Link

Sources

analytical methods for detecting byproducts in 3-(4-Bromophenyl)cyclobutanol synthesis

Status: Operational Lead Scientist: Senior Application Specialist Topic: Analytical Methods & Troubleshooting for Byproduct Detection Target Molecule: 3-(4-Bromophenyl)cyclobutanol (CAS: 1183047-51-9)

Introduction

Welcome to the Technical Support Center. This guide addresses the specific analytical challenges encountered during the synthesis of 3-(4-Bromophenyl)cyclobutanol , a critical intermediate often synthesized via the reduction of 3-(4-bromophenyl)cyclobutanone.

The cyclobutane ring's strain, combined with the stereochemical complexity of 1,3-substitution, creates a unique impurity profile. This guide moves beyond standard protocols to address the "why" and "how" of separating stereoisomers and identifying degradation products.

Module 1: Stereochemical Analysis (The Cis/Trans Challenge)

User Query: "I am observing a split peak in my HPLC trace, or a shoulder on the main peak. Is this an impurity or an isomer?"

Technical Diagnosis

The 1,3-disubstitution pattern on the cyclobutane ring generates two geometric isomers: cis and trans.

-

Cis-isomer: The hydroxyl group and the 4-bromophenyl group are on the same side of the ring plane.

-

Trans-isomer: The groups are on opposite sides.[1]

Standard C18 columns often fail to baseline-separate these isomers due to their identical mass and similar hydrophobicity.[1]

Troubleshooting Protocol

Step 1: Confirm Isomerism via NMR Before optimizing HPLC, confirm the presence of isomers using 1H NMR. Focus on the methine protons at the C1 and C3 positions.[1]

-

Diagnostic Signal: The chemical shift of the proton geminal to the hydroxyl group (

) typically differs between isomers due to the shielding/deshielding effect of the phenyl ring across the cyclobutane face. -

Action: Run a NOESY experiment. A correlation between

and the phenyl protons indicates the cis configuration (spatial proximity).

Step 2: HPLC Method Optimization

If you see co-elution, switch from standard Alkyl-bonded phases (C18) to phases that exploit

| Parameter | Standard Condition (Avoid) | Recommended Condition | Why? |

| Column | C18 (ODS) | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Phenyl phases interact with the bromophenyl ring; steric selectivity separates the planar trans from the bent cis. |

| Mobile Phase | MeOH/Water | Acetonitrile/Water | ACN suppresses |

| Temperature | Ambient | 10°C - 15°C | Lower temperature reduces molecular rotation, enhancing the resolution of conformers. |

Module 2: Impurity Identification (The "Ghost" Peaks)

User Query: "I see peaks at RRT 0.8 and 1.2 that don't match my starting material. What are they?"

Impurity Lineage Visualization

The following diagram maps the genesis of common byproducts during the reduction of 3-(4-bromophenyl)cyclobutanone.

Figure 1: Impurity lineage showing origins of de-bromination, ring opening, and dehydration.[2]

Detailed Analysis of Byproducts

1. The De-brominated Impurity (Impurity A)

-

Cause: If catalytic hydrogenation (Pd/C) was attempted, or if highly reactive hydride sources (LiAlH4) were used with prolonged heating.[1]

-

Detection (LC-MS): Look for [M-H]⁻ = 147 (loss of 80 Da from Br).[1] The isotopic pattern will change from the 1:1 doublet (

) to a single peak (Phenyl). -

Fix: Switch to milder reducing agents like Sodium Borohydride (

) in Methanol at 0°C.

2. The Ring-Opened Product (Impurity B)

-

Cause: Cyclobutanes possess significant ring strain (~26 kcal/mol).[1] Strong acids during workup or high temperatures can trigger ring opening to linear isomers (e.g., 4-(4-bromophenyl)-3-buten-1-ol).

-

Detection (NMR): Disappearance of cyclobutane multiplet signals (1.8–2.5 ppm) and appearance of olefinic protons (5.0–6.5 ppm) or aldehyde protons (9-10 ppm).

-

Fix: Maintain pH > 4 during workup. Avoid using TFA in HPLC mobile phases; use Formic Acid (0.1%) instead.[1]

3. Unreacted Ketone (Starting Material)

-

Detection (UV): The ketone carbonyl typically has a different UV

than the alcohol. -

Tip: Do not rely solely on 254 nm. Monitor 280 nm where the carbonyl

transition may offer better selectivity against the product.[1]

Module 3: Analytical Workflow & Decision Tree

User Query: "How do I validate my final product purity?"

Follow this self-validating workflow to ensure data integrity.

Figure 2: Step-by-step analytical decision tree for purity validation.

Recommended GC Method (for Volatile Isomers)

If HPLC fails to separate isomers, Gas Chromatography is often superior for rigid cyclic systems.[1]

-

Column: DB-624 or VF-624ms (Intermediate polarity).[1]

-

Carrier Gas: Helium, 1.2 mL/min (Constant Flow).[1]

-

Oven: 60°C (1 min)

20°C/min -

Note: Ensure the injector temperature is kept below 200°C to prevent thermal dehydration of the alcohol in the liner.

References

-

Stereoselective Reduction of Cyclobutanones

-

Cyclobutane Ring Strain & Reactivity

-

General Isomer Separation Techniques

-

Compound Data & Safety

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cyclobutanone synthesis [organic-chemistry.org]

- 3. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]

- 6. 1183047-51-9|3-(4-Bromophenyl)cyclobutanol|BLD Pharm [bldpharm.com]

- 7. lookchem.com [lookchem.com]

Technical Support Center: Thermal Management in 3-(4-Bromophenyl)cyclobutanol Synthesis

Status: Operational Ticket ID: CHEM-SUP-2024-CB Subject: Managing Reaction Exotherms & Stereoselectivity during Cyclobutanone Reduction Assigned Specialist: Senior Application Scientist, Process Safety Division

Executive Summary & Thermodynamic Profile

You are likely synthesizing 3-(4-bromophenyl)cyclobutanol via the hydride reduction of 3-(4-bromophenyl)cyclobutanone . While sodium borohydride (

The "Hidden" Exotherm

Unlike acyclic ketones, cyclobutanones possess significant angular strain (

-

Reaction Rate: Cyclobutanones reduce

3300x faster than larger rings (e.g., cyclooctanone) due to this strain relief.[1] -

Consequence: The heat of reaction (

) is released in a much narrower time window, leading to sharper adiabatic temperature spikes than predicted by standard calorimetry models for acyclic ketones.

Troubleshooting Guide (FAQ)

Issue 1: "My internal temperature spikes immediately upon adding , even with an ice bath."

Diagnosis: You are likely performing a "dump" addition or using a solvent system that accelerates solvolysis too aggressively (e.g., pure Methanol).

The Fix:

-

Switch to a Split-Solvent System: Dissolve the substrate in THF (inert to

), then dose the reducing agent suspended in a carrier or add Methanol dropwise to the mixture. This limits the concentration of the active reducing species (methoxyborohydrides). -

Dosing Control: Do not add solid

to a warm solution. Use a screw-feeder for solids or a pump for solution-phase addition. -

Cooling Capacity: Ensure your jacket/bath temperature is at least 15°C lower than your target process temperature (

) to account for the rapid kinetics of the cyclobutane reduction.

Issue 2: "I am seeing poor cis/trans selectivity. The product is a mess."

Diagnosis: Thermal variance is eroding your stereocontrol. The reduction of 3-substituted cyclobutanones is governed by the Felkin-Anh model and torsional strain.[2]

-

Mechanism: Hydride attacks from the anti-face (away from the bulky 4-bromophenyl group) to yield the cis-alcohol .

-

Thermal Impact: Higher temperatures provide enough energy to overcome the torsional strain barrier for syn-attack, increasing the unwanted trans-isomer.

The Fix:

-

Strict Temperature Ceiling: Maintain

. -